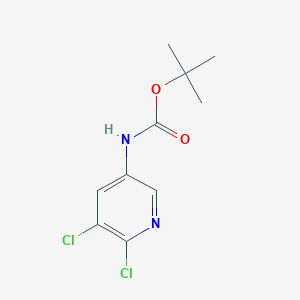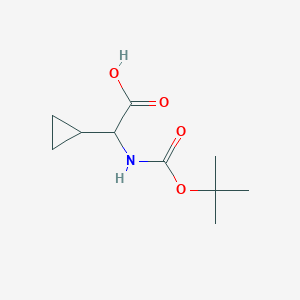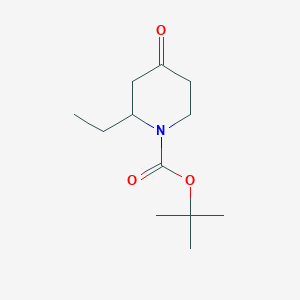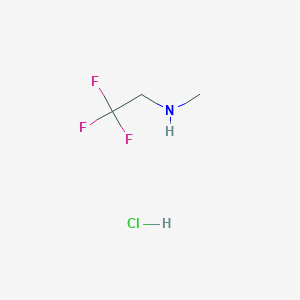
7-Fluoro-4-hidroxi-3-nitroquinolina
Descripción general
Descripción
7-Fluoro-4-hydroxy-3-nitroquinoline is a fluorinated quinoline derivative with the molecular formula C9H5FN2O3 and a molecular weight of 208.15 g/mol . This compound is characterized by the presence of a fluorine atom at the 7th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the quinoline ring. Fluorinated quinolines are known for their enhanced biological activity and unique properties, making them valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
7-Fluoro-4-hydroxy-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is studied for its potential antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials, including liquid crystals and dyes
Mecanismo De Acción
Target of Action
Quinoline derivatives are known to exhibit a wide range of biological activities and are often used as a basic structure for the development of synthetic antimalarial drugs .
Mode of Action
It’s known that the incorporation of a fluorine atom into azaaromatics like quinolines can enhance the biological activity of the fluorinated compounds .
Biochemical Pathways
Quinoline derivatives are known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Pharmacokinetics
The molecular weight of the compound is 20815 , which is within the optimal range for drug-likeness, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
It’s known that the compound should be stored at a temperature of 2-8°c .
Análisis Bioquímico
Biochemical Properties
7-Fluoro-4-hydroxy-3-nitroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting their activity. The interactions between 7-Fluoro-4-hydroxy-3-nitroquinoline and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .
Cellular Effects
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 7-Fluoro-4-hydroxy-3-nitroquinoline can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 7-Fluoro-4-hydroxy-3-nitroquinoline exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves hydrogen bonding and other non-covalent interactions. Furthermore, 7-Fluoro-4-hydroxy-3-nitroquinoline can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-4-hydroxy-3-nitroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-Fluoro-4-hydroxy-3-nitroquinoline remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-Fluoro-4-hydroxy-3-nitroquinoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions . Understanding the dosage-dependent effects of 7-Fluoro-4-hydroxy-3-nitroquinoline is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
7-Fluoro-4-hydroxy-3-nitroquinoline is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels within cells. For example, it can inhibit enzymes involved in key metabolic pathways, leading to changes in the concentration of metabolites and overall metabolic activity . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 7-Fluoro-4-hydroxy-3-nitroquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For instance, 7-Fluoro-4-hydroxy-3-nitroquinoline may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins .
Subcellular Localization
The subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may accumulate in the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 7-Fluoro-4-hydroxy-3-nitroquinoline is essential for elucidating its molecular mechanisms and potential therapeutic applications.
Métodos De Preparación
The synthesis of 7-Fluoro-4-hydroxy-3-nitroquinoline involves several steps, typically starting with the appropriate substituted aniline derivatives. One common method includes the nitration of 7-fluoro-4-hydroxyquinoline, followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
7-Fluoro-4-hydroxy-3-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and nucleophiles like amines or thiols for substitution reactions. Major products formed from these reactions include aminoquinolines, quinone derivatives, and various substituted quinolines .
Comparación Con Compuestos Similares
Similar compounds to 7-Fluoro-4-hydroxy-3-nitroquinoline include other fluorinated quinolines such as 6,7-difluoro-3-nitro-4-hydroxyquinoline and 2,3,4-trichloro-6,7-difluoroquinoline . Compared to these compounds, 7-Fluoro-4-hydroxy-3-nitroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various fields .
Propiedades
IUPAC Name |
7-fluoro-3-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCYUTXNUGPTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C(C2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627325 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256923-33-8 | |
| Record name | 7-Fluoro-3-nitroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)









